molecular formula C16H18N4O3S B2714041 (2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1286727-07-8

(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2714041
CAS No.: 1286727-07-8
M. Wt: 346.41
InChI Key: WAIFYQMJJUVZGT-UHFFFAOYSA-N
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Description

The compound (2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule that features a unique combination of pyridine, thiazole, and spiro structures

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been found to interact excellently with receptors , indicating that this compound might also interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazole intermediates, which are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include pyridine derivatives, thiazole precursors, and various coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of high-throughput screening and optimization techniques ensures that the reaction conditions are consistently maintained, resulting in a reliable supply of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, with research focusing on its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine-thiazole derivatives and spiro compounds with analogous structures. Examples include:

  • (2-(Pyridin-3-ylamino)thiazol-4-yl)methanone
  • (1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Uniqueness

The uniqueness of (2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both pyridine and thiazole rings, along with the spiro structure, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-14(20-6-3-16(4-7-20)22-8-9-23-16)13-11-24-15(19-13)18-12-2-1-5-17-10-12/h1-2,5,10-11H,3-4,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIFYQMJJUVZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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